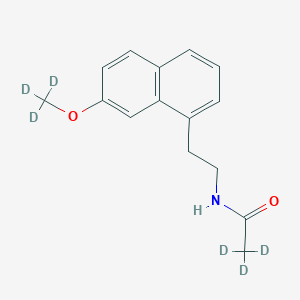

Agomelatina-d6

Descripción general

Descripción

Agomelatina-d6 es una forma deuterada de agomelatina, un antidepresivo atípico utilizado principalmente para tratar el trastorno depresivo mayor y el trastorno de ansiedad generalizada. Los átomos de deuterio en this compound reemplazan los átomos de hidrógeno, lo que puede mejorar la estabilidad y el perfil metabólico del compuesto. La propia agomelatina es conocida por su perfil farmacológico único, actuando como agonista en los receptores de melatonina MT1 y MT2 y como antagonista en los receptores de serotonina 5-HT2C .

Aplicaciones Científicas De Investigación

Agomelatina-d6 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como patrón de referencia en química analítica para estudiar las vías metabólicas y la estabilidad de la agomelatina.

Biología: Ayuda a comprender los efectos biológicos de la sustitución de deuterio en la farmacocinética y la farmacodinamia.

Medicina: Investigado por su potencial para mejorar el perfil terapéutico de la agomelatina al mejorar su estabilidad metabólica.

Industria: Utilizado en el desarrollo de formulaciones antidepresivas más estables y efectivas

Mecanismo De Acción

Agomelatina-d6 ejerce sus efectos a través de una combinación de acciones sobre los receptores de melatonina y serotonina. Actúa como agonista en los receptores de melatonina MT1 y MT2, lo que ayuda a regular los ritmos circadianos y mejorar los patrones de sueño. Además, actúa como antagonista en los receptores de serotonina 5-HT2C, lo que puede mejorar la liberación de dopamina y norepinefrina en la corteza frontal. Esta acción dual contribuye a sus efectos antidepresivos y ansiolíticos .

Compuestos similares:

Melatonina: Comparte la actividad melatonérgica pero carece del antagonismo del receptor de serotonina.

Ramelteón: Otro agonista del receptor de melatonina, utilizado principalmente para los trastornos del sueño.

Tasimelteón: Similar al ramelteón, utilizado para el trastorno del sueño-vigilia no 24 horas.

Singularidad de this compound: this compound es única debido a su acción dual en los receptores de melatonina y serotonina, lo que proporciona un efecto sinérgico en el tratamiento de la depresión y la ansiedad. La sustitución de deuterio mejora aún más su estabilidad metabólica, lo que podría conducir a mejores resultados terapéuticos .

Análisis Bioquímico

Biochemical Properties

Agomelatine-d6, like Agomelatine, interacts with melatonin MT1 and MT2 receptors as an agonist and with 5-HT2C receptors as an antagonist . The interaction of Agomelatine with these receptors at the cellular level leads to a synergistic action that modulates multiple cellular pathways .

Cellular Effects

Agomelatine-d6 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase hippocampal proliferation, maturation, and survival through the modulation of multiple cellular pathways, including the increase in trophic factors, synaptic remodeling, and glutamate signaling .

Molecular Mechanism

The molecular mechanism of action of Agomelatine-d6 involves its binding interactions with melatonin MT1 and MT2 receptors and 5-HT2C receptors . As an agonist of melatonin receptors and an antagonist of 5-HT2C receptors, Agomelatine-d6 exerts its effects at the molecular level, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Agomelatine-d6 in laboratory settings are limited, research on Agomelatine suggests that its effects can change over time

Dosage Effects in Animal Models

The effects of Agomelatine-d6 at different dosages in animal models have not been specifically studied. Studies on Agomelatine have shown that its effects can vary with different dosages

Metabolic Pathways

Agomelatine has been found to be involved in several metabolic pathways

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Agomelatina-d6 implica varios pasos, comenzando con el 2-(7-metoxinaftalen-1-il)acetato de etilo. El proceso incluye la preparación del intermedio N-formil-N-(2-(7-metoxinaftalen-1-il)etil)formamida. Este intermedio luego se somete a reacciones adicionales para producir this compound .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactivos de bajo costo en condiciones de reacción suaves para asegurar altos rendimientos y calidad del producto. El proceso típicamente incluye pasos como calentar la mezcla de reacción, enfriar y extraer el producto usando solventes como cloruro de metileno .

Análisis De Reacciones Químicas

Tipos de reacciones: Agomelatina-d6 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales en el compuesto, alterando potencialmente sus propiedades farmacológicas.

Reducción: Las reacciones de reducción se pueden usar para convertir ciertos grupos funcionales en formas más estables.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula, mejorando potencialmente su actividad o estabilidad.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se usan a menudo agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos como halógenos (cloro, bromo) y nucleófilos (aminas, tioles) se emplean comúnmente.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos más saturados .

Comparación Con Compuestos Similares

Melatonin: Shares the melatonergic activity but lacks the serotonin receptor antagonism.

Ramelteon: Another melatonin receptor agonist, primarily used for sleep disorders.

Tasimelteon: Similar to ramelteon, used for non-24-hour sleep-wake disorder.

Uniqueness of Agomelatine-d6: Agomelatine-d6 is unique due to its dual action on melatonin and serotonin receptors, which provides a synergistic effect in treating depression and anxiety. The deuterium substitution further enhances its metabolic stability, potentially leading to improved therapeutic outcomes .

Propiedades

IUPAC Name |

2,2,2-trideuterio-N-[2-[7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYPHIXNFHFHND-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

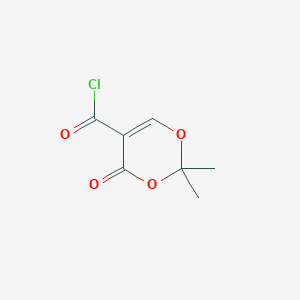

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

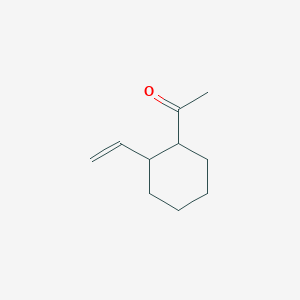

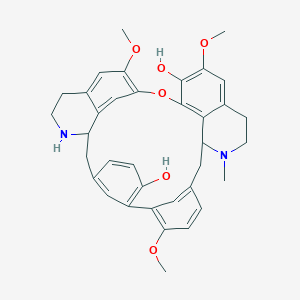

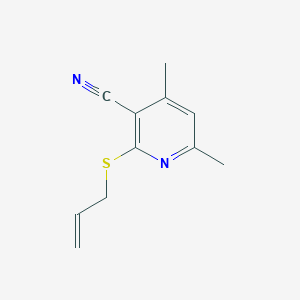

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-2-[(3S,8aS)-hexahydro-1,4-dioxo-3-(phenylmethyl)pyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-methyl-2-oxoethyl]-7-methyl-,(8b)-](/img/structure/B48771.png)

![Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate](/img/structure/B48784.png)

![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)

![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)